5,7-Dimethoxyquinolin-2-amine

Medicinal Chemistry Scaffold Design Physicochemical Profiling

5,7-Dimethoxyquinolin-2-amine (CAS 1343283-03-3, MFCD19678418) is a 2-aminoquinoline heterocycle bearing methoxy substituents at the 5- and 7-positions of the quinoline core (C11H12N2O2, MW 204.22 g/mol). It is classified by suppliers as a versatile small molecule scaffold and building block for medicinal chemistry, with computed physicochemical properties including a topological polar surface area (TPSA) of 57.4 Ų, a predicted LogP of ~1.8, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1343283-03-3
Cat. No. B1443972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxyquinolin-2-amine
CAS1343283-03-3
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC(=N2)N)C(=C1)OC
InChIInChI=1S/C11H12N2O2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
InChIKeyJDLWDSDIVPWWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxyquinolin-2-amine (CAS 1343283-03-3): Core Scaffold Identity and Procurement Baseline


5,7-Dimethoxyquinolin-2-amine (CAS 1343283-03-3, MFCD19678418) is a 2-aminoquinoline heterocycle bearing methoxy substituents at the 5- and 7-positions of the quinoline core (C11H12N2O2, MW 204.22 g/mol) [1]. It is classified by suppliers as a versatile small molecule scaffold and building block for medicinal chemistry, with computed physicochemical properties including a topological polar surface area (TPSA) of 57.4 Ų, a predicted LogP of ~1.8, one hydrogen bond donor, and four hydrogen bond acceptors . The compound's primary differentiation from generic quinoline building blocks resides in its specific 5,7-dimethoxy-2-amino substitution pattern, which defines a unique electronic and steric environment on the quinoline ring system that is distinct from its common regioisomer, 6,7-dimethoxyquinolin-2-amine .

Why 5,7-Dimethoxyquinolin-2-amine Cannot Be Replaced by Generic 2-Aminoquinoline or Regioisomeric Building Blocks


Substitution pattern on the quinoline scaffold is a critical determinant of biological target engagement, metabolic stability, and synthetic derivatization potential. The 5,7-dimethoxy arrangement in 5,7-dimethoxyquinolin-2-amine places electron-donating methoxy groups at positions that modulate the electron density of the pyridine ring differently than the 6,7-dimethoxy regioisomer, directly affecting the reactivity of the 2-amino group and the C-4 and C-8 positions for further functionalization . Literature on related CSF-1R kinase inhibitor programs has demonstrated that removal of the 7-methoxy substituent from 6,7-dimethoxyquinoline leads substantially reduced enzyme and cellular potency, underscoring that the methoxy substitution pattern is not interchangeable [1]. Consequently, substituting 5,7-dimethoxyquinolin-2-amine with 6,7-dimethoxyquinolin-2-amine, or with unsubstituted 2-aminoquinoline, is expected to alter electronic properties, metabolic handling, and downstream biological activity of derived compounds in ways that cannot be predicted without de novo synthesis and testing.

Quantitative Differentiation Evidence: 5,7-Dimethoxyquinolin-2-amine vs. Closest Analogs


Regioisomeric Electronic Property Comparison: 5,7- vs. 6,7-Dimethoxyquinolin-2-amine

5,7-Dimethoxyquinolin-2-amine and 6,7-dimethoxyquinolin-2-amine are constitutional isomers with identical molecular formula (C11H12N2O2, MW 204.22 g/mol) but measurably different computed and experimental properties. The topological polar surface area (TPSA) is identical at 57.4 Ų, and the predicted LogP is ~1.8 for both, as these global descriptors are dominated by the functional group count rather than their positions [1][2]. However, the spatial arrangement of the two methoxy groups differs: in the 5,7-isomer, one methoxy is peri to the quinoline nitrogen (position 5) and one is meta (position 7), while in the 6,7-isomer, both methoxy groups reside on the benzo ring distal to the pyridine nitrogen. This positional difference alters the electron density distribution on the quinoline core, which is expected to affect the nucleophilicity of the 2-amino group and the electrophilicity of the C-4 position, thereby influencing downstream coupling reactions and biological target recognition.

Medicinal Chemistry Scaffold Design Physicochemical Profiling

Vendor-Supplied Purity Baseline: Comparative Specification Analysis

Commercial suppliers of 5,7-dimethoxyquinolin-2-amine report a minimum purity specification of 95% as the standard grade for research use, with product sourced from Biosynth and other catalog providers . This purity level is consistent with the compound's positioning as a building block for downstream derivatization rather than a final bioactive entity. In contrast, the regioisomer 6,7-dimethoxyquinolin-2-amine is available from certain suppliers at a specified purity of 97% [1]. This 2% nominal purity difference, while modest, may reflect differences in synthetic route optimization and commercial demand between the two isomers. The 5,7-isomer typically requires quotation for quantities above 1 gram, indicating lower stock prevalence, whereas the 6,7-isomer has broader catalog availability [1].

Quality Control Procurement Building Block Specifications

Class-Level SAR: Criticality of 7-Methoxy Substitution in Quinoline Kinase Inhibitor Potency

In a published SAR study of 3-amido-4-anilinoquinolines as CSF-1R kinase inhibitors, compounds in the 6,7-dimethoxyquinoline series demonstrated high enzyme and cellular potency, but removal of the 7-methoxy group led to substantially reduced activity in both biochemical and cell-based assays [1]. Specifically, compounds lacking the 7-MeO substituent were described as showing 'reduced activity in both enzyme and cell' compared to their 7-MeO-containing matched pairs, while 7-F replacement compounds were less potent (cell IC50 = 4.2 μM for a 2,4-F analogue and 0.44 μM for a 2,3-Cl analogue) compared to the corresponding 7-MeO compounds, which achieved cell IC50 values as low as 0.06 μM [1]. This class-level SAR evidence establishes that the methoxy group at the 7-position of aminoquinoline scaffolds is a potency-driving substituent for kinase inhibition. While 5,7-dimethoxyquinolin-2-amine was not the specific scaffold in this study, it retains the 7-methoxy group and thus preserves this pharmacophoric feature, whereas unsubstituted 2-aminoquinoline and 5-unsubstituted analogs would lack it.

Kinase Inhibition Structure-Activity Relationship CSF-1R

Synthetic Versatility Differentiation: 2-Amino Handle vs. Unsubstituted Quinoline

5,7-Dimethoxyquinolin-2-amine contains a primary aromatic amine at the 2-position, which serves as a synthetic handle for a wide range of derivatization reactions including amide coupling, sulfonamide formation, urea synthesis, reductive amination, and Buchwald–Hartwig cross-coupling, all of which proceed under standard conditions . The structurally related 5,7-dimethoxyquinoline (CAS 78071-29-1, C11H11NO2, MW 189.21 g/mol) lacks this amino group entirely, offering no equivalent nucleophilic handle at C-2 and requiring electrophilic aromatic substitution or directed metalation for functionalization . This fundamental difference means 5,7-dimethoxyquinolin-2-amine can be directly incorporated into amide libraries and parallel synthesis workflows without pre-activation, whereas 5,7-dimethoxyquinoline requires additional synthetic steps (e.g., nitration/reduction or halogenation/amination) to install a functionalizable group at the 2-position, adding 1–3 synthetic steps and reducing overall yield.

Synthetic Chemistry Derivatization Amide Coupling

Recommended Application Scenarios for 5,7-Dimethoxyquinolin-2-amine Based on Evidence


Kinase-Focused Medicinal Chemistry: Scaffold for ATP-Competitive Inhibitor Design

For drug discovery programs targeting kinases where the quinoline core serves as an ATP-competitive hinge-binding motif, 5,7-dimethoxyquinolin-2-amine provides a scaffold that retains the potency-driving 7-methoxy substituent identified in class-level SAR studies of CSF-1R and related kinase inhibitors [1]. The 2-amino group allows direct conjugation to amide or urea-based hinge-binding extensions without additional synthetic manipulation. Researchers should note that direct IC50 or Ki data for this exact compound against specific kinases is not available in the published literature, and target-specific SAR must be established de novo. However, the class-level evidence suggests that selecting this scaffold over unsubstituted 2-aminoquinoline preserves the 7-MeO pharmacophore critical for kinase potency [1].

Parallel Library Synthesis and High-Throughput Derivatization

The 2-amino substituent of 5,7-dimethoxyquinolin-2-amine makes it directly amenable to high-throughput amide coupling, sulfonamide formation, and urea synthesis under standard plate-based reaction conditions . This contrasts with 5,7-dimethoxyquinoline (lacking the 2-amino handle), which would require additional synthetic steps for functionalization. Procurement specifications of 95% minimum purity are adequate for library synthesis where products undergo post-synthesis purification. For applications requiring higher initial purity, the 6,7-regioisomer offers 97% purity but at the cost of an altered substitution pattern that may not meet project-specific SAR requirements .

Neuroscience Tool Compound Development: nNOS Inhibitor Scaffold Exploration

2-Aminoquinolines have been established as bioavailable neuronal nitric oxide synthase (nNOS) inhibitor scaffolds, with 7-substitution playing a key role in modulating isoform selectivity and off-target binding profiles [2]. 5,7-Dimethoxyquinolin-2-amine represents a 5,7-disubstituted variant of this scaffold class. While the published nNOS inhibitor optimization literature has focused primarily on 7-monosubstituted 2-aminoquinolines, the additional 5-methoxy substituent in the target compound introduces a steric and electronic perturbation that may further modulate selectivity versus eNOS and off-target CNS binding. Researchers in neurodegenerative disease drug discovery may find this scaffold useful for exploring SAR beyond the previously disclosed 7-monosubstituted chemical space [2].

Anti-Infective Quinoline Derivative Synthesis

Quinoline derivatives have a long history as antimalarial, antimycobacterial, and antiparasitic agents. Patents disclose amine compounds with quinoline cores showing anti-inflammatory, antifungal, antiparasitic, and anticancer activities, with specific examples of dimethoxyquinoline derivatives active against Mycobacterium tuberculosis at concentrations >100 μM without cytotoxicity toward HepG2 and THP-1 cells [3]. 5,7-Dimethoxyquinolin-2-amine can serve as a starting building block for synthesizing novel anti-infective quinoline derivatives bearing the 5,7-dimethoxy-2-amino pharmacophore. Its commercial availability eliminates the need for in-house synthesis of this substituted quinoline core, accelerating hit-to-lead timelines in anti-infective discovery programs.

Quote Request

Request a Quote for 5,7-Dimethoxyquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.